![molecular formula C22H18N4O3S B7453685 N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7453685.png)
N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide
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Overview
Description
N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide, also known as OTAVA-BBN-01, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
The mechanism of action of N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in repairing damaged DNA in cells. By inhibiting PARP, N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide can prevent cancer cells from repairing their damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide has also been shown to have anti-inflammatory and neuroprotective effects. Studies have shown that this compound can reduce inflammation in animal models of inflammatory bowel disease and can protect neurons from damage in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide in lab experiments is its specificity for PARP inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of PARP in various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the anti-inflammatory and neuroprotective effects of this compound and their potential therapeutic applications.
Synthesis Methods
The synthesis of N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide involves a multi-step process that begins with the reaction of 2-aminobenzamide and 4-chlorobenzyl chloride to form N-benzyl-2-aminobenzamide. This intermediate is then reacted with thieno[2,3-d]pyrimidin-4-one to produce N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide.
Scientific Research Applications
N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide has been extensively studied for its potential applications in cancer research. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c27-19(13-26-14-24-21-17(22(26)29)10-11-30-21)25-18-9-5-4-8-16(18)20(28)23-12-15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,23,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDJEGSXMWROEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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